molecular formula C12H21NO3 B13555885 Tert-butyl 1-(hydroxymethyl)-2-azaspiro[3.3]heptane-2-carboxylate

Tert-butyl 1-(hydroxymethyl)-2-azaspiro[3.3]heptane-2-carboxylate

Cat. No.: B13555885
M. Wt: 227.30 g/mol
InChI Key: DQTVCXRJHJRBTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 1-(hydroxymethyl)-2-azaspiro[3.3]heptane-2-carboxylate is a chemical compound with a unique spirocyclic structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. The spirocyclic framework provides a rigid and constrained structure, which can be advantageous in drug design and other applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 1-(hydroxymethyl)-2-azaspiro[3.3]heptane-2-carboxylate typically involves the reaction of a suitable azaspiro compound with tert-butyl chloroformate. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include an inert atmosphere and a temperature range of 0-25°C to ensure optimal yield and purity .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 1-(hydroxymethyl)-2-azaspiro[3.3]heptane-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, alcohols, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxymethyl group yields a carboxylic acid, while reduction can produce various alcohols or amines .

Scientific Research Applications

Tert-butyl 1-(hydroxymethyl)-2-azaspiro[3.3]heptane-2-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of tert-butyl 1-(hydroxymethyl)-2-azaspiro[3.3]heptane-2-carboxylate involves its interaction with specific molecular targets. The spirocyclic structure can interact with enzymes, receptors, or other proteins, potentially modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 1-(hydroxymethyl)-2-azaspiro[3.3]heptane-2-carboxylate is unique due to its specific spirocyclic structure, which provides distinct steric and electronic properties. These properties can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications .

Properties

Molecular Formula

C12H21NO3

Molecular Weight

227.30 g/mol

IUPAC Name

tert-butyl 3-(hydroxymethyl)-2-azaspiro[3.3]heptane-2-carboxylate

InChI

InChI=1S/C12H21NO3/c1-11(2,3)16-10(15)13-8-12(5-4-6-12)9(13)7-14/h9,14H,4-8H2,1-3H3

InChI Key

DQTVCXRJHJRBTN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1CO)CCC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.